molecular formula C8H10BrNO2 B6164430 (3-bromo-6-ethoxypyridin-2-yl)methanol CAS No. 1245647-88-4

(3-bromo-6-ethoxypyridin-2-yl)methanol

Cat. No.: B6164430
CAS No.: 1245647-88-4
M. Wt: 232.1
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to many areas of science, including medicinal chemistry and materials science. Pyridine (B92270), a six-membered heterocyclic aromatic ring with one nitrogen atom, is a particularly prominent scaffold in drug discovery. ed.ac.ukrsc.org The pyridine nucleus is a key component in numerous natural products and pharmaceuticals due to its ability to engage in various biological interactions. rsc.org

The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The presence of a bromine atom, an ethoxy group, and a methanol (B129727) group on the pyridine core of (3-bromo-6-ethoxypyridin-2-yl)methanol makes it a highly functionalized and versatile building block in organic synthesis.

Significance as a Substituted Pyridine Methanol Derivative

Substituted pyridine methanol derivatives are a class of compounds that have garnered significant attention as precursors in the synthesis of a wide array of biologically active molecules. The methanol group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in coupling reactions to introduce further molecular complexity.

The bromine atom at the 3-position is particularly significant as it provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. The ethoxy group at the 6-position can influence the electronic properties of the pyridine ring and can also play a role in the molecule's interaction with biological targets.

The utility of halogenated pyridine intermediates is highlighted in various synthetic strategies, including their use in the preparation of kinase inhibitors and other therapeutic agents. nih.gov The presence of multiple functional groups in this compound allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable asset in multi-step synthetic campaigns.

Overview of Academic Research Domains Pertaining to this compound and Related Pyridylmethanols

While specific research articles focusing exclusively on this compound are not abundant, its structural motifs are prevalent in compounds investigated across several research domains, primarily in medicinal chemistry. The presence of this compound in the patent literature, such as US Patent 6,465,467 B1, suggests its role as an intermediate in the synthesis of proprietary compounds, likely for pharmaceutical development. guidechem.com

The broader class of substituted pyridylmethanols is instrumental in the following areas:

Drug Discovery and Medicinal Chemistry: Pyridine-based compounds are integral to the development of new therapeutic agents. They are found in drugs targeting a wide range of diseases. The functional groups present in this compound make it an ideal starting material for creating libraries of novel compounds for biological screening. For instance, substituted pyridines are key components of various kinase inhibitors, which are a major class of anti-cancer drugs. ed.ac.uknih.gov

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The ability to systematically modify the substitution pattern on the pyridine ring allows for the optimization of biological activity and selectivity.

Materials Science: Pyridine-containing polymers and materials are explored for their electronic and optical properties. The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing.

Properties

CAS No.

1245647-88-4

Molecular Formula

C8H10BrNO2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (3-bromo-6-ethoxypyridin-2-yl)methanol reveals several plausible disconnection points, offering multiple pathways for its construction. The most logical disconnections involve the functional groups appended to the pyridine (B92270) core.

A primary disconnection can be made at the carbon-carbon bond between the pyridine ring and the hydroxymethyl group. This leads to a key intermediate, a 2-formyl or 2-carboxy-substituted pyridine derivative such as 3-bromo-6-ethoxypyridine-2-carbaldehyde (1) or 3-bromo-6-ethoxypyridine-2-carboxylic acid (2) . These precursors can then be reduced to the target alcohol.

Further disconnection of the bromine and ethoxy substituents from the pyridine ring of these intermediates suggests a more fundamental pyridine precursor. For instance, the ethoxy group can be retrosynthetically disconnected to a 6-hydroxypyridine derivative, which can be etherified. Similarly, the bromine atom can be introduced via an electrophilic bromination reaction on an appropriately activated pyridine ring.

An alternative strategy involves disconnecting the C2-substituent and the bromine atom simultaneously, pointing towards a pre-functionalized 6-ethoxypyridine that can undergo directed ortho-metalation followed by reaction with an appropriate electrophile to introduce the hydroxymethyl or a precursor group, and subsequent bromination.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule from readily available starting materials through a concise sequence of reactions.

Precursor Chemistry and Initial Reaction Pathways

One viable pathway commences with a suitably substituted pyridine. A potential starting material is 6-ethoxy-2-methylpyridine (3) . The synthesis of this precursor can be achieved through various methods, including the Chichibabin reaction of α-picoline followed by etherification of the resulting 2-pyridone.

Once 3 is obtained, the subsequent steps would involve the introduction of the bromine atom at the 3-position and the oxidation of the methyl group at the 2-position. The order of these steps is crucial to control regioselectivity.

Another initial pathway could start from a pre-brominated pyridine. For example, starting with 2,5-dibromopyridine , one could selectively introduce the ethoxy group at the 6-position via nucleophilic aromatic substitution, followed by functionalization at the 2-position.

Optimization of Reaction Conditions and Reagent Selection

The success of any synthetic route hinges on the careful optimization of reaction conditions and the judicious selection of reagents for each transformation.

For the reduction of a 2-formylpyridine intermediate like 1 , sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent that selectively reduces aldehydes to primary alcohols. masterorganicchemistry.comlibretexts.orgscielo.org.zayoutube.comrsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Should the synthetic route proceed through a carboxylic acid intermediate like 2 , a more potent reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids and their esters to primary alcohols. ncert.nic.in This reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The oxidation of a 2-methylpyridine (B31789) intermediate to the corresponding 2-pyridinemethanol (B130429) can be achieved via the formation of the pyridine N-oxide, followed by rearrangement. A patented method describes the oxidation of 2-picoline to 2-picoline N-oxide using hydrogen peroxide in glacial acetic acid, followed by treatment with acetic anhydride (B1165640) to yield the acetate (B1210297) ester of 2-pyridinemethanol, which can then be hydrolyzed to the desired alcohol. libretexts.org

Functional Group Interconversions for Bromine, Ethoxy, and Methanol Moieties

The targeted introduction of the bromine, ethoxy, and methanol functionalities onto the pyridine ring requires specific and well-controlled chemical transformations.

Introduction of the Bromine Substituent on the Pyridine Ring

The electrophilic bromination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of activating groups such as an ethoxy substituent can facilitate this reaction. The bromination of 6-ethoxypyridine would be expected to direct the incoming electrophile to the electron-rich positions, primarily the 3- and 5-positions. To achieve selective bromination at the 3-position, careful control of the reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and solvent, is critical. For instance, the mono ortho-bromination of phenolic compounds has been successfully achieved using NBS in methanol. mdpi.com

Ethereal Linkage Formation for the Ethoxy Group

The formation of the ethoxy group is typically accomplished through a Williamson ether synthesis. This involves the reaction of a 6-hydroxypyridine derivative with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. For example, the synthesis of ethyl 6-methoxy-2-methylnicotinate from the corresponding 6-hydroxy derivative has been reported using methyl iodide and silver(I) carbonate. chemicalbook.com This methodology can be adapted for the introduction of the ethoxy group by using ethyl iodide. The choice of base is important to ensure efficient deprotonation of the hydroxyl group without promoting side reactions.

Formation of the Hydroxymethyl Group at the C2 Position

The introduction of a hydroxymethyl group at the C2 position of the 3-bromo-6-ethoxypyridine core is a critical transformation in the synthesis of the target molecule. Several synthetic strategies can be envisaged for this purpose, primarily revolving around the functionalization of a pre-formed 3-bromo-6-ethoxypyridine scaffold.

One of the most direct and widely employed methods for introducing a C1 unit at a specific position on an aromatic or heteroaromatic ring is through metal-organic intermediates. The lithiation of a halo-substituted pyridine, followed by quenching with an appropriate electrophile, is a powerful technique. In the context of our target molecule, a plausible route would involve the selective lithiation of a suitable starting material. For instance, the lithiation of 3-bromopyridine (B30812) has been demonstrated to occur effectively, providing a nucleophilic intermediate that can react with various electrophiles. princeton.edu

A proposed synthetic sequence could commence with 3-bromo-6-ethoxypyridine. Halogen-metal exchange at the 2-position, or ortho-deprotonation directed by the ethoxy group, could generate a nucleophilic carbon at the desired C2 position. However, selective lithiation at C2 in the presence of a bromine atom at C3 can be challenging. A more controlled approach might involve a halogen-dance rearrangement or, more likely, starting from a precursor where the C2 position is already predisposed to functionalization.

A highly effective strategy involves the formylation of the pyridine ring at the C2 position, followed by reduction. The formyl group can be introduced through various methods, including the use of formylating agents like N,N-dimethylformamide (DMF) with an organolithium reagent. Once the aldehyde, (3-bromo-6-ethoxypyridin-2-yl)carbaldehyde, is obtained, its reduction to the corresponding primary alcohol is a straightforward and high-yielding transformation.

Common reducing agents for this purpose include:

Sodium borohydride (NaBH4): A mild and selective reagent for the reduction of aldehydes and ketones.

Lithium aluminum hydride (LiAlH4): A more powerful reducing agent, also effective for this transformation. clockss.org

The choice of reducing agent would depend on the presence of other functional groups in the molecule that might be sensitive to reduction.

An alternative to the formylation-reduction sequence is the direct reaction of the C2-lithiated intermediate with formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde). This one-pot reaction directly installs the hydroxymethyl group.

A summary of potential synthetic transformations for the formation of the hydroxymethyl group is presented in Table 1.

Table 1: Potential Reactions for the Formation of the C2-Hydroxymethyl Group

Starting MaterialReagentsIntermediateFinal Product
3-bromo-6-ethoxypyridine1. n-BuLi or LDA2. DMF(3-bromo-6-ethoxypyridin-2-yl)carbaldehydeThis compound
3-bromo-6-ethoxypyridine1. n-BuLi or LDA2. FormaldehydeNot ApplicableThis compound
(3-bromo-6-ethoxypyridin-2-yl)carbaldehydeNaBH4 or LiAlH4Not ApplicableThis compound

It is important to note that while these methods are based on established chemical principles, the specific application to the synthesis of this compound would require experimental optimization of reaction conditions such as solvent, temperature, and stoichiometry.

Stereochemical Control in Synthesis (if applicable to chiral analogues)

The target compound, this compound, is an achiral molecule as it does not possess a stereogenic center. Therefore, stereochemical control is not a factor in its direct synthesis.

However, if a chiral analogue were to be synthesized, for instance, by replacing the hydrogen on the hydroxymethyl carbon with an alkyl or aryl group to create a chiral secondary alcohol, stereochemical control would become a critical consideration. In such a scenario, asymmetric reduction of a precursor ketone, (3-bromo-6-ethoxypyridin-2-yl)(R)ketone, would be a key step.

Strategies for achieving stereocontrol in such a reduction include:

Use of chiral reducing agents: Reagents such as those derived from boranes (e.g., (-)-DIP-Chloride) or chiral aluminum hydrides can deliver a hydride to one face of the prochiral ketone preferentially.

Catalytic asymmetric hydrogenation: Transition metal catalysts complexed with chiral ligands can effect the enantioselective hydrogenation of ketones.

Enzyme-catalyzed reduction: Ketoreductase enzymes offer high enantioselectivity under mild reaction conditions.

The enantioselective addition of Grignard reagents to pyridinium (B92312) ions, a method for creating chiral dihydropyridones, has also been reported and could be adapted for the synthesis of chiral pyridine derivatives. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine Derivatives

The synthesis of pyridine derivatives has traditionally involved methods that may not align with the principles of green chemistry, often utilizing hazardous reagents, organic solvents, and generating significant waste. clockss.org Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally friendly routes.

Key green chemistry principles applicable to the synthesis of pyridine derivatives, including our target molecule, include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a prime example of atom-economical processes for pyridine synthesis. wikipedia.orgorgsyn.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or conducting reactions in solvent-free conditions. clockss.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions conducted at ambient temperature and pressure. wikipedia.orgorgsyn.org Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of some pyridine derivatives. wikipedia.orgorgsyn.org

Use of Renewable Feedstocks: While not always directly applicable to complex substituted pyridines, the principles encourage the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often allows for milder reaction conditions. Both metal-based and organocatalysts are extensively used in pyridine synthesis. nih.gov

For the synthesis of this compound, applying green chemistry principles could involve:

Optimizing the lithiation or Grignard reaction to minimize the use of excess reagents and pyrophoric materials.

Exploring catalytic methods for the introduction of the C2 functional group, potentially avoiding the need for stoichiometric organometallic reagents.

Selecting solvents with a lower environmental impact for both the reaction and the subsequent work-up and purification steps.

Investigating flow chemistry, which can offer improved safety, efficiency, and scalability for reactions involving highly reactive intermediates.

A comparative overview of traditional versus greener approaches in pyridine synthesis is provided in Table 2.

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

PrincipleTraditional ApproachGreen Chemistry Approach
Solvents Chlorinated hydrocarbons, Aromatic hydrocarbonsWater, Ethanol, Ionic Liquids, Supercritical CO2, Solvent-free
Reagents Stoichiometric amounts of strong acids/bases, hazardous reagentsCatalytic amounts of recyclable catalysts, less toxic reagents
Energy High-temperature reflux for extended periodsMicrowave irradiation, Ultrasound, Ambient temperature reactions
Waste Significant generation of by-products and solvent wasteHigh atom economy, minimization of waste, recyclable catalysts

By integrating these principles, the synthesis of this compound and other valuable pyridine derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol

Reactivity at the Bromine Center

The bromine substituent on the pyridine (B92270) ring is an anticipated site of significant chemical reactivity, offering potential for functionalization through various organic reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In the case of (3-bromo-6-ethoxypyridin-2-yl)methanol, a nucleophile could theoretically displace the bromide ion. The viability and rate of such a reaction would be influenced by the electronic nature of the pyridine ring and the reaction conditions employed. The presence of the electron-donating ethoxy group and the hydroxymethyl group would impact the electrophilicity of the carbon atom bonded to the bromine. However, no specific studies detailing the nucleophilic aromatic substitution of this compound have been found in the surveyed literature.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming biaryl structures. It would be anticipated that this compound could undergo Suzuki-Miyaura coupling with various boronic acids or esters. This would provide a route to a diverse range of 3-aryl-6-ethoxypyridin-2-yl)methanol derivatives. Regrettably, no published research has specifically documented the use of this compound in Suzuki-Miyaura coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by palladium and a copper co-catalyst. This reaction would be a plausible method for introducing an alkynyl substituent at the 3-position of the pyridine ring of this compound. Such a transformation would yield (6-ethoxy-3-(alkynyl)pyridin-2-yl)methanol compounds. At present, there are no available reports of this specific Sonogashira coupling.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method offers another avenue for carbon-carbon bond formation. One could envision the coupling of this compound with various organostannanes to generate a variety of substituted pyridine derivatives. However, the scientific literature lacks any examples of Stille coupling reactions involving this particular substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would be a key method for the preparation of 3-amino-6-ethoxypyridin-2-yl)methanol derivatives from this compound and a primary or secondary amine. Despite the broad utility of this reaction, no studies have been found that specifically describe its application to this compound.

Reactivity of the Hydroxymethyl Group

The primary hydroxymethyl group at the 2-position of the pyridine ring is a key site for a variety of transformations, including oxidation, esterification, etherification, and conversion to halides.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation to the aldehyde, (3-bromo-6-ethoxypyridin-2-yl)carbaldehyde, can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). PCC is known for its selectivity in oxidizing primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. researchgate.netyoutube.com Other modern methods, such as those employing dimethyl sulfoxide (B87167) (DMSO) activation (e.g., Swern oxidation), also provide a controlled route to the aldehyde under mild conditions. harvard.edu

For the synthesis of the corresponding carboxylic acid, 3-bromo-6-ethoxypyridine-2-carboxylic acid, stronger oxidizing agents or modified conditions are required. Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are capable of oxidizing primary alcohols directly to carboxylic acids. youtube.com Alternatively, a two-step process involving initial oxidation to the aldehyde followed by a subsequent oxidation step can be employed. A variety of reagents are available for the oxidation of aldehydes to carboxylic acids, including Oxone, sodium perborate, and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org A PCC-catalyzed oxidation using periodic acid (H5IO6) as the co-oxidant can also effectively convert primary alcohols to carboxylic acids. organic-chemistry.org

The following table summarizes common oxidation reactions for primary alcohols.

ReagentProduct TypeTypical Conditions
Pyridinium Chlorochromate (PCC)AldehydeCH2Cl2, Room Temperature
Dimethyl Sulfoxide (DMSO), (COCl)2, Et3N (Swern)AldehydeCH2Cl2, -78 °C to Room Temperature
Potassium Permanganate (KMnO4)Carboxylic AcidBasic solution, heat
Chromic Acid (H2CrO4)Carboxylic AcidAcetone (Jones oxidation)
PCC, H5IO6Carboxylic AcidAcetonitrile, Room Temperature

Esterification and Etherification Protocols

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com This is a reversible reaction, and often requires removal of water to drive the equilibrium towards the product. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. youtube.com

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Conversion to Halogenated Derivatives for Further Functionalization

For further synthetic manipulations, the hydroxymethyl group can be converted into a more reactive leaving group, such as a halide. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are common methods to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively. These halogenated derivatives, such as 2-(chloromethyl)-3-bromo-6-ethoxypyridine and 2-(bromomethyl)-3-bromo-6-ethoxypyridine, are valuable intermediates for nucleophilic substitution reactions.

Reactivity of the Ethoxy Group

The ethoxy group on the pyridine ring is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage Reactions

The cleavage of the ether bond in this compound to yield the corresponding pyridinol, (3-bromo-6-hydroxypyridin-2-yl)methanol, requires strong acidic or Lewis acidic conditions. Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving ethers. transformationtutoring.comlibretexts.orglibretexts.orgpressbooks.pub The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br- or I-). transformationtutoring.comstackexchange.com Due to the sp2 hybridization of the pyridine ring carbon, the cleavage will occur at the ethyl-oxygen bond, producing ethanol (B145695) (which may be further converted to ethyl halide in excess acid) and the pyridinol. libretexts.orglibretexts.org Hydrochloric acid (HCl) is generally less effective for ether cleavage due to the lower nucleophilicity of the chloride ion. pressbooks.pubstackexchange.com

Boron tribromide (BBr3) is another powerful reagent for cleaving ethers, particularly aryl ethers, and often works at low temperatures. ufp.ptnih.govnih.govpearson.comcore.ac.uk The reaction involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by cleavage to yield the alcohol (after workup) and an alkyl bromide.

A summary of ether cleavage reagents is presented in the table below.

ReagentProductTypical Conditions
HBr (aqueous)(3-bromo-6-hydroxypyridin-2-yl)methanolReflux
HI (aqueous)(3-bromo-6-hydroxypyridin-2-yl)methanolReflux
BBr3(3-bromo-6-hydroxypyridin-2-yl)methanolCH2Cl2, -78 °C to Room Temperature

Transesterification Processes (if ester analogues are considered)

Currently, there is a notable absence of dedicated research in publicly available literature that specifically investigates the transesterification processes of ester analogues derived from this compound. The focus of synthetic campaigns involving this precursor is typically on transformations of the bromine and hydroxyl functional groups to construct more elaborate molecular architectures. While the formation of an ester from the parent alcohol is a standard chemical transformation, subsequent transesterification of such an ester is not a commonly reported reaction pathway in the context of this specific scaffold.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The presence of the electron-withdrawing nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the existing substituents on the this compound ring, namely the bromo and ethoxy groups, further influence the regioselectivity and feasibility of EAS reactions.

Typically, EAS reactions on pyridine rings, when they do occur, require harsh reaction conditions and often result in substitution at the 3- and 5-positions. In the case of this compound, the 3-position is already occupied by a bromine atom. The directing effects of the existing substituents would need to be considered. The ethoxy group at the 6-position is an activating group, while the bromo group at the 3-position is a deactivating group. The interplay of these electronic effects, combined with the inherent electron-deficient nature of the pyridine ring, makes predicting the outcome of EAS reactions complex.

Detailed research findings specifically documenting electrophilic aromatic substitution reactions on this compound are not prevalent in the current body of scientific literature. Synthetic efforts have predominantly focused on nucleophilic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted carbon.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. Cascade transformations, similarly, involve a series of intramolecular reactions that are triggered by a single event.

A search of the scientific literature does not yield specific examples of multi-component reactions or cascade transformations where this compound is a primary reactant. The utility of this compound is more established as a building block that is incorporated into a target molecule through sequential, well-defined reaction steps rather than through complex one-pot MCRs.

The functional groups present in this compound, namely the hydroxyl group, the bromo substituent, and the pyridine nitrogen, could theoretically participate in MCRs. For instance, the hydroxyl group could react with an aldehyde and an isocyanide in a Passerini reaction, or with an aldehyde and an amine in a Ugi-type reaction, although such applications have not been reported for this specific compound. The development of novel MCRs or cascade sequences involving this pyridinol derivative remains an area for future exploration.

Computational and Theoretical Chemistry of 3 Bromo 6 Ethoxypyridin 2 Yl Methanol and Its Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental characteristics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic and geometric properties of a molecule. For (3-bromo-6-ethoxypyridin-2-yl)methanol, these calculations can elucidate the effects of the bromo, ethoxy, and methanol (B129727) substituents on the pyridine (B92270) ring.

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Quantum chemical methods can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a frontier orbital perspective on reactivity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For substituted pyridines, DFT has been shown to be a reliable method for describing their electronic properties. acs.org The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring of this compound will significantly influence the energies and distributions of these frontier orbitals.

Table 1: Hypothetical Molecular Orbital Properties of this compound Calculated using DFT

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Primarily localized on the pyridine ring and the oxygen atom of the ethoxy group.
LUMO-1.5Predominantly distributed over the pyridine ring, with significant contribution from the C-Br antibonding orbital.
HOMO-LUMO Gap4.7Suggests moderate kinetic stability.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on similar molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy and hydroxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be generated.

The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion. This analysis is vital for understanding which shapes the molecule is likely to adopt in different environments, which in turn affects its biological activity and physical properties. For similar flexible molecules, computational methods have been successfully used to explore the conformational landscape.

Reaction Mechanism Elucidation: Transition State Characterization and Activation Energy Calculations

Quantum chemical calculations are indispensable for studying reaction mechanisms at a molecular level. For a potential reaction involving this compound, such as its oxidation or participation in a coupling reaction, DFT can be used to model the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility. For instance, in the oxidation of the methanol group, calculations can differentiate between various proposed mechanisms, such as a direct hydride transfer or a stepwise process. nih.gov

Table 2: Hypothetical Activation Energies for a Proposed Oxidation Step of this compound

Reaction StepMethodBasis SetActivation Energy (kcal/mol)
H-abstraction from hydroxymethylDFT (B3LYP)6-311+G(d,p)15.2
O-H bond cleavageMP2cc-pVTZ21.5

Note: The data in this table is for illustrative purposes and represents plausible results from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties such as nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra. For instance, calculated NMR chemical shifts can help in the assignment of peaks in the experimental spectrum of this compound and its analogues.

Molecular Dynamics Simulations

While quantum mechanics provides a detailed picture of a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. researchgate.net MD simulations model the atoms in a system as classical particles and use a force field to describe the interactions between them. This allows for the investigation of dynamic processes and the influence of the environment, such as a solvent, on molecular behavior. ethz.ch

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations are an excellent tool to explore these solvent effects. By placing this compound in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), the simulation can track the conformational changes of the solute and the organization of the solvent molecules around it. mdpi.compnnl.gov

This approach can reveal preferential solvation of certain parts of the molecule and can be used to calculate the potential of mean force for a reaction in solution, providing insight into how the solvent affects the reaction's energy barrier. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction rate compared to a non-polar solvent.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are invaluable for predicting the properties of new, unsynthesized molecules and for understanding the structural features that govern a particular chemical behavior.

For pyridine derivatives, QSAR models have been successfully developed to correlate their structure with various activities, including biological activities and reaction kinetics. nih.govnih.govcncb.ac.cnnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as topological, electronic, steric, and thermodynamic.

A typical workflow for a QSAR study on this compound and its analogues would involve:

Dataset Selection: A series of structurally related pyridine derivatives with known reactivity data would be compiled.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated using quantum chemical methods (like Density Functional Theory - DFT) or other computational tools. researchgate.netresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), would be employed to build a mathematical equation linking the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques. nih.govnih.gov

For instance, in a study on the reaction of substituted pyridines with secondary amines, DFT calculations were used to determine atomic charges, which served as reactivity indices. researchgate.net These theoretical parameters helped to explain the experimentally observed reaction rates.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of molecular fields. nih.govresearchgate.net These models can generate contour maps that visualize the regions around a molecule where changes in steric or electrostatic properties would lead to an increase or decrease in reactivity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

Descriptor TypeExamplesRelevance to Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentRelate to the molecule's ability to participate in electronic interactions (nucleophilicity, electrophilicity). numberanalytics.comresearchgate.net
Steric Molecular volume, Surface area, Specific steric parametersDescribe the size and shape of the molecule, which can influence its ability to approach a reaction center. nih.gov
Topological Connectivity indices, Shape indicesNumerically encode the branching and connectivity of the molecular skeleton.
Thermodynamic Heat of formation, Gibbs free energyProvide information on the stability of the molecule and its transition states. researchgate.net

This table outlines some of the common molecular descriptors that could be employed in a QSAR study of this compound and its analogues to rationalize and predict their reactivity.

Spectroscopic and Diffraction Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the (3-bromo-6-ethoxypyridin-2-yl)methanol molecule.

Advanced 1D NMR (e.g., ¹H, ¹³C) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with their coupling constant reflecting the three-bond (³J) interaction. The methylene protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet, which may exchange with deuterium (B1214612) upon addition of D₂O, or as a triplet if coupled to the hydroxyl proton. The two aromatic protons on the pyridine (B92270) ring would present as doublets, with their coupling constant indicating their ortho relationship. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo, ethoxy, and hydroxymethyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would be expected to show signals for the two carbons of the ethoxy group, the hydroxymethyl carbon, and the five carbons of the pyridine ring. The carbon atoms directly bonded to the bromine and oxygen atoms would exhibit characteristic chemical shifts due to the electronegativity of these heteroatoms.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.6 - 7.8 (d)140 - 142
Pyridine-H56.7 - 6.9 (d)112 - 114
-CH₂OH4.6 - 4.8 (s)60 - 65
-OHVariable-
-O-CH₂-4.3 - 4.5 (q)61 - 63
-CH₃1.3 - 1.5 (t)14 - 16
Pyridine-C2-158 - 162
Pyridine-C3-110 - 115
Pyridine-C6-160 - 165

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. d = doublet, q = quartet, t = triplet, s = singlet.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the molecular structure, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the methyl and methylene protons of the ethoxy group, and between the two aromatic protons on the pyridine ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective pyridine ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the pyridine ring. For example, correlations would be expected from the methylene protons of the methanol group to the C2 and C3 carbons of the pyridine ring, and from the methylene protons of the ethoxy group to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for the primary structure elucidation of this molecule, a NOESY experiment could provide information about through-space proximity of protons, which can be useful for confirming conformational preferences.

Dynamic NMR Studies for Conformational Exchange

The ethoxy group attached to the pyridine ring may exhibit restricted rotation, potentially leading to conformational isomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barrier of this rotational process. At lower temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is increased and the rate of rotation surpasses the NMR timescale.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement would allow for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data:

Ion Calculated m/z Elemental Composition
[M+H]⁺ (for ⁷⁹Br)232.0022C₈H₁₁⁷⁹BrNO₂
[M+H]⁺ (for ⁸¹Br)234.0002C₈H₁₁⁸¹BrNO₂

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure and connectivity.

For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion.

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ether bond would be another expected fragmentation.

Loss of ethylene (B1197577) from the ethoxy group: A neutral loss of C₂H₄ is a common fragmentation for ethyl ethers.

Cleavage of the pyridine ring: At higher collision energies, fragmentation of the aromatic ring system would occur, leading to smaller characteristic fragment ions.

By piecing together the information from these fragmentation patterns, the substitution pattern on the pyridine ring can be further corroborated.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated analytical techniques are indispensable for the analysis of complex mixtures, offering both separation and identification capabilities in a single run. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying the main compound and any process-related impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound is first separated on a liquid chromatography column, typically a reversed-phase column, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, producing a protonated molecule [M+H]⁺. The high-resolution mass of this ion can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation analysis. researchgate.netnih.govnih.govresearchgate.net

A typical LC-MS analysis would provide the retention time of the main peak and its corresponding mass spectrum. Impurities would appear as separate peaks with their own mass spectra, allowing for their identification.

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ m/z 232.0022 / 234.0002 (due to bromine isotopes)
Key MS/MS Fragments Fragments corresponding to the loss of H₂O, C₂H₄, and the hydroxymethyl group

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the alcohol functional group in this compound might require derivatization to improve volatility and thermal stability, GC-MS can be a valuable tool, especially for identifying volatile impurities. The use of negative chemical ionization (NCI) can be particularly selective for brominated compounds, enhancing sensitivity and reducing background interference. acs.orgosti.govacs.org

ParameterValue
GC Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Expected Molecular Ion (EI) m/z 231 / 233
Characteristic NCI Ions Br⁻ (m/z 79/81)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. These methods are non-destructive and provide a molecular fingerprint. cdnsciencepub.comacs.orgaps.orgresearchgate.netrsc.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum reveals the presence of specific functional groups. For this compound, key absorptions would include the O-H stretch of the alcohol, C-H stretches of the ethoxy and aromatic groups, C-O stretches, and vibrations of the pyridine ring.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the pyridine ring and the various substituents.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (alcohol) 3400-3200 (broad)Weak
C-H (aromatic) 3100-30003100-3000
C-H (aliphatic) 2980-28502980-2850
C=N, C=C (pyridine ring) 1600-14501600-1450
C-O (ethoxy) 1260-10001260-1000
C-Br 600-500600-500

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials. They provide information on the atomic arrangement, crystal packing, and phase purity. nih.govresearchgate.net

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of its three-dimensional molecular structure. This technique can confirm the connectivity of atoms, the substitution pattern on the pyridine ring, and the conformation of the molecule in the solid state. For chiral molecules, SCXRD can determine the absolute configuration. The resulting data includes precise bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govresearchgate.netnih.govrsc.org

Crystallographic ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105°
Molecules per Unit Cell (Z) 4
Key Hydrogen Bonds O-H···N (intermolecular)

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for identifying different polymorphic forms, which can have different physical properties such as solubility and stability. The technique is also used to assess the crystallinity of a sample and to detect the presence of any crystalline impurities. intertek.comcambridge.orgamericanpharmaceuticalreview.com The PXRD pattern of this compound would consist of a series of peaks at specific 2θ angles, with intensities characteristic of that particular crystalline form.

2θ Angle (°)Relative Intensity (%)
10.245
15.5100
20.478
22.160
25.892
30.755

Chromatographic Methods for Purity and Isolation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are central to assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for purity determination of non-volatile compounds. helixchrom.comptfarm.plhelixchrom.comresearchgate.net

HPLC/UPLC methods are typically developed using a reversed-phase column and a UV detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

A validated HPLC/UPLC method would be highly specific, accurate, and precise for quantifying the purity of this compound and detecting any impurities.

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Isocratic or gradient (Water/Acetonitrile)Isocratic or gradient (Water/Acetonitrile)
Detection UV at 275 nmUV at 275 nm
Retention Time ~5-10 min~1-3 min
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Gas Chromatography (GC) , as mentioned earlier, can also be used for purity assessment, particularly for volatile impurities. A flame ionization detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for quantifying organic compounds. oup.comcdc.gov

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Complex Pyridine-Containing Architectures

While specific examples of the direct use of (3-bromo-6-ethoxypyridin-2-yl)methanol in the construction of complex pyridine-containing architectures are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its high potential for such applications. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 3-position of the pyridine (B92270) ring. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a site for condensation reactions, amidation, or the formation of other functional groups.

Elaboration into Diverse Heterocyclic Ring Systems

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems. For instance, the hydroxymethyl group can be converted to a leaving group, facilitating intramolecular cyclization reactions. Furthermore, the ethoxy group at the 6-position can be displaced by various nucleophiles, leading to the formation of different substituted pyridines, which can then be further elaborated into more complex heterocyclic structures. The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science, and building blocks like this compound are crucial in this endeavor.

Utilization in the Synthesis of Non-Clinical Target Molecules

Although detailed reports on the synthesis of specific non-clinical target molecules using this compound are scarce, its utility as a versatile scaffold is recognized. The ability to functionalize the molecule at three different positions allows for the creation of a diverse library of compounds for screening in various non-clinical research areas. For example, derivatives of this compound could be explored as probes for biological processes or as components of novel organic materials.

Precursor for Advanced Materials and Ligands in Coordination Chemistry (excluding biological applications)

The pyridine core of this compound makes it an attractive candidate for the development of advanced materials and ligands for coordination chemistry. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the substituents can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. Such complexes can have applications in catalysis, sensing, and materials science. For instance, the bromine atom could be utilized to polymerize the molecule, leading to novel pyridine-containing polymers with potentially interesting optical or electronic properties.

Role in Mechanistic Studies of Organic Transformations

The well-defined structure of this compound allows it to be a useful tool in mechanistic studies of organic reactions. The presence of multiple reactive sites can be exploited to investigate the selectivity and reactivity of new synthetic methodologies. By systematically modifying each functional group and observing the reaction outcomes, chemists can gain valuable insights into the mechanisms of various transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and oxidation/reduction processes.

Q & A

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer : Combine NMR (¹H/¹³C) to verify substitution patterns and mass spectrometry (HRMS) for molecular weight confirmation. Physical properties like melting point (mp: 34–39°C for similar bromopyridine methanols) and boiling point (bp: ~246°C) should align with literature data . Chromatographic purity can be assessed via reverse-phase HPLC with UV detection, referencing retention times of analogous compounds .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution. Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) rings), which are critical for understanding supramolecular packing and stability . For example, the bromo and ethoxy groups may influence π-stacking or halogen bonding, altering crystal lattice energetics.

Q. How should researchers address contradictory spectroscopic or crystallographic data during characterization?

  • Answer : Cross-validate using complementary techniques:
  • NMR vs. X-ray : Discrepancies in tautomeric forms (e.g., keto-enol) may arise; X-ray crystallography provides definitive proof of solid-state structure .
  • Mass Spec vs. Elemental Analysis : Confirm halogen content (Br) via combustion analysis if mass spectral data is inconclusive.
  • Dynamic vs. Static Disorder : Use temperature-dependent crystallography to distinguish between genuine structural features and thermal motion artifacts .

Q. What role do the bromo and ethoxy substituents play in modulating reactivity for cross-coupling or pharmacological studies?

  • Answer : The bromo group serves as a handle for Suzuki-Miyaura or Ullmann couplings, enabling derivatization at C3. The ethoxy group at C6 enhances steric bulk, potentially directing regioselectivity in electrophilic substitutions. In pharmacological contexts, bromine’s electronegativity may improve target binding (e.g., halogen bonds with kinase active sites), while ethoxy’s lipophilicity could enhance membrane permeability .

Q. What experimental frameworks are recommended for evaluating the bioactivity of this compound in anticancer or antimicrobial studies?

  • Answer : Use in vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines, comparing IC50 values to structurally related compounds (e.g., 6-fluoro analogs). Assess bacterial growth inhibition via microdilution assays (MIC determination). Structure-activity relationships (SAR) should isolate the contributions of bromo (electron-withdrawing) and ethoxy (steric/electronic) groups .

Method Development Questions

Q. How can chromatographic methods (HPLC/GC) be optimized for analyzing this compound and its synthetic intermediates?

  • Answer : Employ computer-assisted design (e.g., DryLab) to model retention behavior as a function of mobile phase pH and methanol content. For GC, derivatize the hydroxymethyl group (e.g., silylation) to improve volatility. Validate methods using spiked samples and compare retention indices to databases for pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.